![molecular formula C14H11FO3 B6356860 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1181566-86-8](/img/structure/B6356860.png)
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95%
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Overview
Description
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% (F2MPB95) is a synthetic organic compound that has been widely used in scientific research for its unique properties. F2MPB95 is a white crystalline powder that is soluble in organic solvents and has a melting point of 192-194°C. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. F2MPB95 has also been used in the development of new materials and in the study of biochemical and physiological effects.
Scientific Research Applications
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been used in numerous scientific research applications. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the development of new materials and in the study of biochemical and physiological effects. In particular, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been used in the study of the effects of oxidative stress on cells. It has also been used in the study of the effects of drugs on the brain, and in the study of the effects of environmental pollutants on organisms.
Mechanism of Action
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and inhibiting the oxidation of lipids and proteins. It has also been suggested that 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes in cells. It has also been shown to reduce inflammation and to protect cells from oxidative damage. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has been shown to have anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in organic solvents before it can be used.
Future Directions
The potential applications of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% are vast and there are many possible future directions for its use. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the development of new materials. It could also be used in the study of the effects of oxidative stress on cells, and in the study of the effects of drugs on the brain and of environmental pollutants on organisms. In addition, 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% could be used in the development of new diagnostic tests and treatments for diseases and in the study of the biochemical and physiological effects of other compounds.
Synthesis Methods
5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the direct reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-chlorobenzoic acid, the reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-iodobenzoic acid, and the reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-bromobenzoic acid. The direct reaction of 4-methoxyphenylbenzoic acid with 5-fluoro-2-chlorobenzoic acid is the most commonly used method for the synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzoic acid, 95%. This reaction is typically carried out in an aqueous solution of sodium hydroxide, at a temperature of around 50°C. The reaction is usually complete within 30 minutes.
properties
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBWEPAANZUDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653520 |
Source
|
Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181566-86-8 |
Source
|
Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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